Chlorodimethylsilane

Description

Significance of Chlorodimethylsilane in Contemporary Chemical Disciplines

This compound, with the chemical formula (CH₃)₂SiHCl, is a pivotal intermediate in the synthesis of a vast array of silicon-based products. mdpi.comamericanelements.com Its significance is underscored by its widespread use in the production of silicones, which are integral to numerous sectors including electronics, automotive, construction, and healthcare. mdpi.comamericanelements.comwikipedia.org The compound serves as a crucial precursor in the manufacturing of siloxane polymers, sealants, and adhesives, where it imparts properties such as enhanced durability, thermal stability, and chemical resistance. americanelements.comwikipedia.org

In the realm of pharmaceuticals, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates, contributing to the development of new drug formulations. mdpi.comwikipedia.org The compound's reactivity also makes it valuable in materials science for surface modification. It is frequently employed to render surfaces hydrophobic, a property essential in applications ranging from specialized coatings to the preparation of analytical reagents.

Furthermore, this compound is a key player in synthetic organic chemistry. It participates in a variety of chemical transformations, including hydrosilylation, reductive etherification, and the chlorination of alcohols. ontosight.aiwikipedia.org Its dual functionality allows for a broad spectrum of chemical manipulations, making it a versatile tool for chemists seeking to construct complex molecules. The demand for high-purity this compound, particularly grades exceeding 98% purity, is prominent in high-precision sectors like electronics and pharmaceuticals, where consistency and quality are paramount. mdpi.com

Historical Context of this compound Research

The story of this compound is intrinsically linked to the broader history of organosilicon chemistry. The journey began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was the extensive work of Frederic Kipping in the early 20th century that laid the true foundation for the field. wikipedia.orgebsco.com Kipping's pioneering research into organosilicon compounds, for which he coined the term "silicone," and his use of Grignard reagents to create alkyl- and arylsilanes were monumental steps. wikipedia.orgchemblink.com

The discovery and development of this compound itself can be situated in the mid-20th century, a period of burgeoning interest in the industrial applications of silicon-based compounds. richsilicone.com This era was marked by significant breakthroughs, including Eugene G. Rochow's invention of the "direct process" for the synthesis of methylchlorosilanes in the 1940s. wikipedia.org This process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst, became a cornerstone of the burgeoning silicone industry. mdpi.com

The post-World War II era also witnessed the birth of hydrosilylation technology in 1946, a pivotal reaction for forming silicon-carbon bonds. beilstein-journals.org This development, along with the increasing understanding of chlorosilane reactivity, paved the way for the synthesis and utilization of a wide variety of organosilicon compounds, including this compound. While a singular "discovery" of this compound is not attributed to a specific individual or date, its emergence was a logical and necessary progression in the timeline of organosilicon chemistry, driven by the pursuit of new materials with unique and valuable properties. The year 1968 is considered a watershed moment in the popularization of organosilicon chemistry, with innovations that are now fundamental to the field. beilstein-journals.orgsbfchem.com

Structure

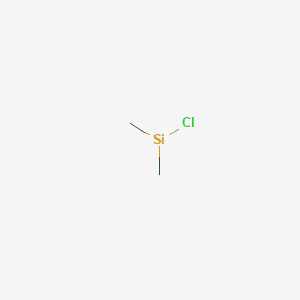

2D Structure

Propriétés

InChI |

InChI=1S/C2H6ClSi/c1-4(2)3/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABCGOSYZHCPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027355 | |

| Record name | Chlorodimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylchlorosilane appears as a colorless fuming liquid with a pungent, burning odor. Extremely corrosive to skin and respiratory tissues, both as a liquid and vapor. Vapors are heavier than air., Liquid, Colorless fuming liquid with a pungent, burning odor; Bp = 35 deg C; [CAMEO] | |

| Record name | DIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

442.6 [mmHg] | |

| Record name | Dimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-35-9 | |

| Record name | DIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylchlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dimethylchlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7E4F5838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chlorodimethylsilane

Transsilylation Reactions for Chlorodimethylsilane Production

Transsilylation offers an alternative route to this compound, particularly suitable for laboratory-scale synthesis.

An efficient laboratory method for preparing this compound involves the transsilylation reaction between a substituted (amino)dimethylhydrosilane (R₂NSiMe₂H) and dimethyldichlorosilane (Me₂SiCl₂). researchgate.netresearchgate.net The reaction proceeds at reflux (70°C), ideally with an excess of dimethyldichlorosilane. researchgate.netresearchgate.net This method has been demonstrated with various amino groups, such as dimethylamino (Me₂N) and diethylamino (Et₂N). researchgate.netresearchgate.net The mechanism was confirmed to be a transsilylation, as opposed to disproportionation, through experiments with (diethylamino)methylphenylsilane. researchgate.netresearchgate.net

Novel and Emerging Laboratory-Scale Synthetic Routes

Beyond the primary industrial and transsilylation methods, other laboratory-scale routes for synthesizing this compound have been developed.

One novel, two-step procedure involves the activation of a copper/silicon surface. princeton.edu A Cu/Si sample is first activated by exposure to a mixture of trichlorosilane (B8805176) and methyl chloride at approximately 325°C (598 K). princeton.edu After this activation step, the surface is reacted with fresh methyl chloride, which leads to the selective production of this compound, particularly at low surface concentrations of copper. princeton.edu

Another approach involves the selective chlorination of certain organosilanes. Studies have investigated the chlorination of a mixture of trichlorosilane and this compound using metal chlorides like tungsten hexachloride (WCl₆) and molybdenum pentachloride (MoCl₅). researchgate.netsemanticscholar.org The goal was to convert this compound into dithis compound (B41323) to facilitate its separation from trichlorosilane by distillation. researchgate.netsemanticscholar.org While this research focused on the conversion of this compound, the underlying principles of selective chlorination could be adapted for its synthesis from other precursors.

Reactivity and Mechanistic Insights of Chlorodimethylsilane

Fundamental Reactivity Patterns

Chlorodimethylsilane is a highly reactive organosilicon compound due to the presence of both a labile silicon-chlorine (Si-Cl) bond and a hydridic silicon-hydrogen (Si-H) bond. acs.orgresearchgate.net Its reactivity is characterized by vigorous reactions with nucleophiles and protic species.

This compound reacts violently with water, moist air, or steam. noaa.govlookchem.comchemicalbook.comnih.gov This exothermic reaction proceeds through the rapid hydrolysis of the Si-Cl bond to form hydrogen chloride (HCl) and an unstable intermediate, dimethylsilanol ((CH₃)₂SiH(OH)). chemicalbook.comcymitquimica.com This intermediate can subsequently undergo further reactions.

The initial hydrolysis is followed by several potential pathways:

Condensation: Dimethylsilanol is prone to self-condensation, eliminating water to form 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), a key organosilane reducing agent. acs.orgresearchgate.netosti.gov This is the basis for the industrial preparation of TMDS. acs.orgresearchgate.net

Further Hydrolysis: The silicon-hydride (Si-H) bond can also undergo hydrolysis, particularly under forcing conditions such as higher temperatures or extended reaction times. This process liberates flammable hydrogen gas (H₂) and can lead to the formation of dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂). acs.orgresearchgate.netchemicalbook.com

Polymerization: The formation of silanols can lead to the production of high-boiling polymeric by-products, such as oligomeric siloxanes, through extensive condensation reactions. acs.orglookchem.comchemicalbook.com

Table 1: Products of this compound Hydrolysis

| Reactant | Conditions | Primary Products | Secondary/Polymeric Products |

|---|---|---|---|

| Water (H₂O) | Controlled, careful addition | Dimethylsilanol, Hydrogen Chloride (HCl) | 1,1,3,3-Tetramethyldisiloxane (TMDS) |

Similar to its reaction with water, this compound undergoes drastic decomposition when exposed to other protic solvents like alcohols. chemicalbook.comvulcanchem.com The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center, displacing the chloride ion to form an alkoxydimethylsilane (a silyl (B83357) ether) and hydrogen chloride. chemicalbook.comvulcanchem.comcookechem.com

A notable application of this reactivity is in the indium-catalyzed chlorination of alcohols. organic-chemistry.org In a system developed by Baba et al., the reaction of an alcohol with this compound in the presence of a catalytic amount of indium(III) chloride (InCl₃) and benzil (B1666583) leads to the formation of the corresponding alkyl chloride. organic-chemistry.org The proposed mechanism involves the formation of a chlorosilyl ether intermediate. organic-chemistry.org Interestingly, in the absence of the benzil additive, the reaction favors dehydroxyhydration, yielding reduction products instead of chlorides. organic-chemistry.org This highlights the ability to tune the reactivity of this compound toward alcohols by using specific catalytic systems.

Table 2: Reactivity of this compound with Alcohols

| Co-reagent(s) | Catalyst/Additive | Major Product Type |

|---|---|---|

| Alcohol (ROH) | None | Alkoxydimethylsilane (Silyl Ether) |

| Alcohol (ROH) | InCl₃, Benzil | Alkyl Chloride (R-Cl) |

This compound exhibits vigorous reactivity with both acids and bases. noaa.govlookchem.comchemicalbook.comnih.gov These reactions can be hazardous, often generating flammable or toxic gases. noaa.govnih.govchemicalbook.com

Bases: The silicon-hydride (Si-H) bond is highly sensitive to bases. acs.org Strong bases can react with the compound, potentially leading to the evolution of hydrogen gas. In synthetic applications, tertiary amines like triethylamine (B128534) are often used in combination with this compound to scavenge the HCl generated during reactions, such as the formation of hydrodimethylsilyl ethers from alcohols. lookchem.comchemicalbook.comcookechem.com This controlled reaction drives the equilibrium toward the desired silylated product.

Acids: Chlorosilanes react vigorously with both organic and inorganic acids. noaa.govnih.gov The Si-H bond is somewhat less reactive to acids than to strong bases. acs.org However, strong acids can promote decomposition pathways. The presence of HCl, generated during hydrolysis, can also influence subsequent reactions.

Table 3: Summary of Interactions with Acids and Bases

| Reagent Type | General Reactivity | Potential Products/Outcome |

|---|---|---|

| Organic Bases (e.g., Triethylamine) | Acts as HCl scavenger | Promotes silylation reactions |

| Strong Bases | Vigorous reaction | Cleavage of Si-H bond, H₂ gas evolution |

Catalyzed Reactions Involving this compound

This compound is a crucial reagent in modern synthetic chemistry, particularly as a precursor for silicon-based cross-coupling reactions. lookchem.comchemicalbook.comchemicalbook.com While not typically a direct participant in the palladium-catalyzed step, it is used to generate the necessary organosilane coupling partners, specifically organosilanols. nih.gov Silicon-based cross-coupling has emerged as a viable alternative to traditional methods like Suzuki and Stille couplings due to the low toxicity and high stability of the silicon reagents. nih.gov

A primary application of this compound is in the preparation of vinyldimethylsilanols, which are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. chemicalbook.comchemicalbook.comcymitquimica.comthermofisher.kr The synthesis of the requisite vinyldimethylsilanol intermediate is typically achieved via a two-step sequence:

Hydrosilylation: An alkyne undergoes hydrosilylation with this compound, a reaction often catalyzed by a platinum complex. nih.gov This step adds the dimethylsilyl group (-SiHMe₂) and a chlorine atom across the triple bond, forming a vinyl(chloro)dimethylsilane.

Hydrolysis: The resulting vinyl(chloro)dimethylsilane is then carefully hydrolyzed to convert the Si-Cl bond into a silicon-hydroxyl (Si-OH) group, yielding the vinyldimethylsilanol. nih.gov

This freshly prepared vinyldimethylsilanol can then be activated, often with a Brønsted base, and coupled with an organic electrophile (like an aryl iodide) in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.govnih.gov

Table 4: Role of this compound in Palladium-Catalyzed Cross-Coupling

| Step | Reaction | Reagents | Catalyst | Product |

|---|---|---|---|---|

| 1 | Hydrosilylation | Alkyne, this compound | Platinum Catalyst | Vinyl(chloro)dimethylsilane |

| 2 | Hydrolysis | Vinyl(chloro)dimethylsilane, Water | Base or Acid | Vinyldimethylsilanol |

Platinum-Catalyzed Hydrosilylation Reactions

Platinum complexes, particularly Karstedt's catalyst, are frequently used to catalyze the hydrosilylation of olefins. acs.org This reaction involves the addition of a Si-H bond across a carbon-carbon double bond and is a cornerstone of organosilicon chemistry. researchgate.net The mechanism, often described by the Chalk-Harrod mechanism, involves the insertion of the olefin into a Pt-H bond as the rate-limiting step. researchgate.net

Hydrosilylation catalyzed by platinum is a powerful tool for the post-polymerization functionalization of polymers. acs.org This strategy allows for the introduction of various functional groups onto polymer chains, modifying their properties for specific applications. uni-rostock.de For example, ω-hydrosilyl-functionalized polystyrenes can be synthesized by terminating living anionic polymerization with this compound. uakron.edu These functionalized polymers are stable and can be further reacted with substituted alkenes to create telechelic polystyrenes with a range of functionalities, including amine, perfluoroalkyl, and cyano groups. uakron.edu

This method has been successfully applied to various polymer systems:

Polystyrene-block-polyisoprene (PS-b-PIP): Functionalization with aromatic oxadiazoles (B1248032) has been achieved through the addition of aryldimethylsilanes. acs.org

Styrene Block Copolymers: Modification with perfluoro-based silanes has been demonstrated, with the reaction taking several days to reach high conversion. acs.org

Styrene-Butadiene Copolymers: Quantitative hydrosilylation of the pendant double bonds can be achieved in the absence of a solvent. acs.org

The efficiency and selectivity of the hydrosilylation reaction can be influenced by the catalyst concentration. In some cases, increasing the concentration of the platinum catalyst can improve the chemoselectivity towards the desired C-silylated product and prevent side reactions like O-silylation. uni-rostock.de

Reductive Etherification Reactions Mediated by this compound

Reductive etherification is a valuable method for synthesizing symmetrical and unsymmetrical ethers by coupling aldehydes or ketones with alcohols. acs.org This reaction typically requires a reducing agent and a Brønsted or Lewis acid catalyst. researchgate.net

This compound has emerged as a particularly effective mediator for reductive etherification reactions due to its dual functionality. acs.orgevitachem.com It acts as both a reducing agent, owing to its Si-H bond, and a Lewis acid. acs.orgum.edu.my This dual nature simplifies the reaction setup and enhances its applicability compared to other organosilanes that require a separate acid catalyst. acs.org

Mechanistic Understanding of Polyether and Polydithioacetal Formation

This compound (CDMS) has been identified as a versatile reagent in polymer synthesis, particularly for the formation of polyethers and polydithioacetals. Its dual functionality as both a Lewis acid and a reducing agent allows for robust and rapid polymerization reactions under mild conditions. researchgate.netresearchgate.net

A key method for polyether synthesis is the CDMS-mediated reductive etherification reaction (RER). acs.org This strategy facilitates the coupling of aldehydes and ketones with alcohols. acs.org The reaction mechanism for the formation of polyethers, such as from terephthalaldehyde (B141574) (TPA) and a diol like 1,4-butanediol, proceeds through distinct steps. acs.orgacs.org Initially, the aldehyde is silylated by this compound, forming a silylated intermediate with the loss of a chlorine ion. acs.org This intermediate is then subjected to a nucleophilic attack by an alcohol group from the diol, creating an acetal-type intermediate. Subsequent protonation and the departure of a silanol (B1196071) group lead to the formation of an oxocarbenium ion. This ion is then reduced by a hydride from another CDMS molecule. acs.org The process results in the formation of alternating polyether units. However, the use of excess CDMS can also lead to the formation of self-condensation units derived from the reduction of the aldehyde. acs.org Research has demonstrated the synthesis of a variety of polyethers with high molecular weights and a high percentage of alternating units. acs.org

Table 1: Synthesis of Polyethers via CDMS-Mediated Reductive Etherification

| Polymer ID | Aldehyde Monomer | Diol Monomer | Molecular Weight (Mn, kDa) | Alternating/Self-Condensing Units (%) |

|---|---|---|---|---|

| P1 | Terephthalaldehyde | 1,4-butanediol | 110.4 | 90/10 |

| P15 | Terephthalaldehyde | 1,5-hexanediol | 19.5 | 93/7 |

| P16 | Isophthalaldehyde | 1,4-butanediol | 56.6 | 91/9 |

| P17 | Phthalaldehyde | 1,4-butanediol | 24.5 | 93/7 |

The synthesis of polydithioacetals (PDTAs) using this compound was an unexpected discovery, observed during reductive etherification reactions involving thiols. rsc.org Inspired by this finding, a direct and rapid method for PDTA synthesis was developed. Kinetic monitoring of the polymerization process revealed that CDMS was a more effective catalyst than traditional acid sources. rsc.org The mechanism involves the reaction of various aldehydes and dithiols in the presence of CDMS, leading to the formation of PDTAs with moderate to high molecular weights. rsc.org This thioacetal formation is believed to proceed through a mechanism where the thioacetal/thioketal moieties respond to reactive oxygen species (ROS), involving thioether oxidation to a thionium (B1214772) intermediate which then hydrolyzes. researchgate.net

Chlorination Reactions for Impurity Control in Industrial Processes

In the industrial production of solar-grade polysilicon via the improved Siemens method, the purity of trichlorosilane (B8805176) (SiHCl3) is critical. researchgate.netresearchgate.net A common carbon-containing impurity in trichlorosilane is this compound. rsc.org The separation of this compound from trichlorosilane by conventional distillation is challenging due to their very close boiling points (34.7 °C for (CH3)2SiHCl vs. 32.0 °C for SiHCl3), which can lead to the formation of azeotropes. researchgate.netrsc.org A viable purification strategy is to convert the this compound impurity into a compound with a higher boiling point, thereby increasing the relative volatility and simplifying the distillation process. rsc.org This is achieved through selective chlorination. researchgate.net

The targeted conversion of this compound to dithis compound (B41323) ((CH3)2SiCl2), which has a significantly higher boiling point of 70-71°C, is an effective method for impurity removal. lookchem.comuni-wuppertal.de This transformation can be accomplished via a thermal chlorination reaction. wjygy.com.cn Research has focused on using metal chlorides, such as tungsten hexachloride (WCl6) and molybdenum pentachloride (MoCl5), as chlorine sources. researchgate.netresearchgate.net These metal chlorides are effective at chlorinating this compound under controlled conditions. rsc.org Studies have identified optimal reaction conditions to maximize the conversion of this compound while minimizing the concurrent chlorination of trichlorosilane. researchgate.netnih.gov

Table 2: Optimal Conditions for Chlorination of this compound

| Chlorine Source | Optimal Temperature | Optimal Time | Optimal Molar Ratio (Metal Chloride:Silane) | Pressure | (CH3)2SiHCl Conversion |

|---|---|---|---|---|---|

| WCl6 | 60 °C | 60 min | 0.7 | 0.8 MPa | 100.0% |

| MoCl5 | 60 °C | 60 min | 0.7 | 0.8 MPa | High |

| Cl2 (gas) | 60 °C | 120 min | N/A | N/A | 53.1% |

Under optimized conditions using WCl6 or MoCl5, the conversion rate of this compound is significantly higher than that of trichlorosilane, demonstrating the selectivity of the process. researchgate.net For instance, at 60 °C, the conversion of this compound can be over 22 times higher than that of trichlorosilane when using WCl6. researchgate.netresearchgate.net

The significant difference in reactivity between trichlorosilane and this compound during chlorination stems from fundamental mechanistic disparities. researchgate.net The chlorination process is understood to proceed via a radical chain mechanism. rsc.org The initiation step involves the cleavage of either a metal-chlorine bond in the chlorine donor (e.g., WClx or MoClx) or the Si-H bond in the silane (B1218182), generating radicals. rsc.org

The key difference lies in the subsequent reaction of the silyl radicals—SiCl3· from trichlorosilane and (CH3)2SiCl· from this compound—with the chlorine source. researchgate.net Density functional theory (DFT) calculations have revealed that the energy barrier for the reaction between the SiCl3· radical and the chlorine source is substantially higher than the barrier for the reaction involving the (CH3)2SiCl· radical. researchgate.netwjygy.com.cn Specifically, the energy barrier for the reaction of SiCl3· with Cl2 is 60.4 kJ/mol higher than that for the reaction of (CH3)2SiCl· with Cl2. wjygy.com.cn This lower activation energy for the this compound radical facilitates a much faster reaction rate, explaining the observed higher conversion rates compared to trichlorosilane under the same industrial conditions. researchgate.netnih.gov

Applications of Chlorodimethylsilane in Advanced Materials Science and Polymer Chemistry

Precursor in Organosilicon Compound Synthesis

Chlorodimethylsilane serves as a crucial starting material for the synthesis of various organosilicon compounds. princeton.edu Its Si-H bond allows for the formation of complex silicones and it is used as a starting material for potting compounds that separate components on printed circuit boards. princeton.edu The reactivity of this compound enables its use in the production of other organochlorosilanes. google.com For instance, it can be used in reductive coupling reactions to form disilanes and oligosilanes, which are themselves valuable reagents in organic synthesis and precursors to materials like silicon carbide. nih.gov

A notable application is in the electrochemical synthesis of disilanes. In a process using a sacrificial magnesium anode and a graphite (B72142) cathode, this compound can be cross-coupled with other chlorosilanes, such as chlorodimethylphenylsilane, to generate heterodisilanes. nih.gov This electrochemical approach offers a milder alternative to traditional methods like the Wurtz coupling, which uses stoichiometric sodium. nih.gov The resulting oligosilanes with terminal Si-H bonds can be further functionalized into Si-Cl bonds, allowing for the extension of the silicon chain into longer polymers or the construction of cyclic silanes. nih.gov

The production of chlorosilanes, including this compound, is a cornerstone of the silicone industry. elkem.comsbfchem.com These monomers are typically synthesized through the "direct process," which involves reacting silicon powder with methyl chloride. elkem.comsbfchem.com This process yields a mixture of methylchlorosilanes, which are then separated by distillation. elkem.com

Monomer and Intermediate in Silicone Polymer Production

This compound is a key monomer and intermediate in the production of a diverse range of silicone polymers. elkem.comsbfchem.com The chlorine atom provides a reactive site for hydrolysis and polycondensation reactions, which lead to the formation of the siloxane (Si-O) backbone characteristic of silicones. elkem.com

Silicone resins are complex, three-dimensional network polymers that offer properties such as heat resistance and weatherability. shinetsusilicone-global.compaint.org this compound, along with other chlorosilanes like methyltrichlorosilane (B1216827) and dimethyldichlorosilane, is a fundamental building block for these resins. elkem.com The functionality of the chlorosilane precursors determines the structure and properties of the final resin. elkem.com For example, the "T" units derived from methyltrichlorosilane create branching, while "D" units from dimethyldichlorosilane form linear chains. paint.org Although not a primary resin former itself, this compound can be incorporated to control cross-linking and modify resin properties. The remaining silanol (B1196071) (Si-OH) groups after the initial condensation can be used to cure the resin and react with other organic polymers. paint.org

In the realm of silicone elastomers, this compound can be used to introduce Si-H functionalities into the polymer backbone or as end-capping agents. These hydride groups are reactive sites for various crosslinking chemistries, such as hydrosilylation, which is a common method for curing silicone elastomers to form a durable, crosslinked network.

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures. youtube.comyoutube.com In the context of silicone chemistry, while cyclic siloxanes are the more common monomers for anionic ring-opening polymerization, chlorosilanes play a critical role in the initiation and termination steps.

Anionic polymerization is often referred to as a "living polymerization" because the growing polymer chain end remains active until it is intentionally terminated. youtube.com This allows for the synthesis of block copolymers and for the introduction of specific functional groups at the chain ends. Chlorosilanes, including this compound, can be used as terminating agents to introduce a silyl (B83357) group at the end of a polymer chain. This process, known as chain-end functionalization, is crucial for creating polymers with tailored properties and for synthesizing more complex polymer architectures like H-shaped copolymers. rsc.org

Polymeric silyl hydrides are polymers that contain silicon-hydrogen bonds. wikipedia.org These materials are of interest as precursors to other silicon-containing materials and as reducing agents in their own right. The synthesis of polysilicon hydrides can be achieved through various methods, including the decomposition of liquid silanes or the dehalogenation of polysilicon halides. wikipedia.org

This compound, with its inherent Si-H bond, is a direct precursor for incorporating silyl hydride functionality into polymers. For example, polymethylhydrosiloxane (B1170920) (PMHS), a polymer with repeating -[SiH(CH₃)O]- units, can be synthesized from the hydrolysis and condensation of dichloromethylsilane. researchgate.net Similarly, the use of this compound in polymerization processes allows for the direct formation of polymers containing the dimethylsilyl hydride moiety.

A significant application of this compound is as a mediator in reductive etherification polymerization for the synthesis of polyethers. acs.orgacs.org This method provides a versatile and robust alternative to traditional polyether synthesis, which often requires harsh conditions. acs.org In this process, this compound acts as both a Lewis acid catalyst and a reducing agent. researchgate.netrsc.org

The reaction typically involves the coupling of a dialdehyde, such as terephthalaldehyde (B141574), with a diol in the presence of this compound. acs.orgacs.org This strategy has been used to create a library of polyethers with varying structures by using different diols. acs.org The process is efficient, often occurring at room temperature, and can produce polyethers with high molecular weights, reaching up to 110.4 kDa. acs.orgresearchgate.net

Table 1: Polyether Synthesis using this compound-Mediated Reductive Etherification

| Diol | Dialdehyde | Solvent | Resulting Polymer | Molecular Weight (kDa) |

|---|---|---|---|---|

| 1,4-Butanediol | Terephthalaldehyde | Nitromethane | Polyether | Up to 110.4 |

This table is generated based on data from research on polyether synthesis. acs.orgacs.org

This compound has also been demonstrated as an effective agent for the synthesis of polydithioacetals (PDTAs). rsc.orgrsc.org This application was discovered somewhat unexpectedly during studies of reductive etherification reactions involving thiols, where thioacetal formation was observed. rsc.orgrsc.org

The synthesis of PDTAs using this compound involves the reaction of an aldehyde with a dithiol. rsc.org this compound's dual role as a Lewis acid and a reducing agent facilitates this polymerization. rsc.org Optimization studies have shown that this compound can outperform traditional acid catalysts in these reactions. rsc.org This method allows for the creation of a library of PDTAs with moderate to high molecular weights from various aldehydes and dithiols. rsc.org

Table 2: Monomers Used in Polydithioacetal Synthesis with this compound

| Aldehyde Monomer | Dithiol Monomer | Polymerization Conditions | Resulting Polymer |

|---|---|---|---|

| Benzaldehyde | 1,6-Hexanedithiol | THF, Room Temperature | Polydithioacetal (P1) |

This table is based on findings from studies on polydithioacetal synthesis. rsc.org

Anionic Polymerization and Chain-End Functionalization

Surface Modification Agent

The ability of this compound and related silanes to form robust bonds with inorganic substrates makes them ideal for altering surface properties. This process, known as silanization, is fundamental in tailoring the interface between different materials to achieve desired performance characteristics.

This compound is employed to modify the surface energy of various substrates, most notably to impart hydrophobicity (water repellency). The mechanism involves the reaction of the chlorosilane with hydroxyl (-OH) groups present on the surface of materials like glass, silica (B1680970), or metal oxides. This reaction forms a covalent siloxane (Si-O-Substrate) bond, anchoring the silane (B1218182) to the surface. The dimethyl groups of the this compound molecule are nonpolar and orient away from the surface, creating a low-energy, water-repellent layer. gelest.com This principle is widely applied to create self-cleaning surfaces and protective coatings. gelest.comgoogle.com

The effectiveness of hydrophobic treatments depends on factors like the density of surface coverage and the nature of the organic groups. Methyl-substituted silanes are particularly effective at creating hydrophobic surfaces. gelest.com Research has shown that treating synthetic amorphous silica with organosilanes, which covalently bind to the surface, can significantly reduce the material's surface energy and bioactivity in vitro. nih.gov

Beyond hydrophobicity, silane treatments are also used to enhance adhesion. By functionalizing a surface, silanes can act as a bridge or coupling agent between an inorganic substrate and an organic polymer matrix, a critical function in semiconductor manufacturing and advanced composites. zmsilane.com

Table 1: Research Findings on Surface Property Enhancement using Chlorosilanes

| Research Focus | Silane(s) Used | Substrate | Key Finding | Citation |

| Durable Hydrophobic Coatings | Dimethyldichlorosilane (DMDCS), Silicon Tetrachloride | Glass | Vapor deposition of DMDCS and SiCl4 creates a durable, hydrophobic coating of cross-linked polydimethylsiloxane. | google.com |

| Principles of Hydrophobicity | Methylchlorosilanes | General Polar Surfaces | Silanes eliminate hydrogen-bonding hydroxyl sites and shield the surface with nonpolar methyl groups, inducing hydrophobicity. | gelest.com |

| Concrete Protection | Silanes/Siloxanes | Concrete | Hydrophobic agents reduce water and chloride ion penetration by increasing the water-concrete contact angle. | phd.eng.br |

| Bioactivity of Silica | Organosilanes | Synthetic Amorphous Silica | Hydrophobic surface treatment with organosilanes abrogates the in vitro bioactivity of the silica particles. | nih.gov |

Surface functionalization is the process of adding new chemical groups to a surface to impart a specific function. ethz.chcea.fr this compound is particularly useful for this due to its reactive Si-H bond, which can be further modified after the initial surface attachment. This allows for the introduction of specific functionalities tailored to a desired application.

A notable example is the use of this compound in the synthesis of complex, functional macromolecules. It is a key reagent in the stepwise synthesis of spherosilicate dendrimers, creating well-defined silica-based nanoparticles. These dendrimers possess numerous reactive Si-H groups on their surface, making them versatile building blocks for nanohybrids and other advanced materials.

Furthermore, silanization is a crucial technique for creating surfaces with specific binding properties. For instance, surfaces can be functionalized with amino-terminated silanes to capture biological molecules like DNA or proteins, a technique vital for developing biosensors and diagnostic devices. nih.gov Similarly, modifying polymer surfaces, such as poly(dimethylsiloxane) (PDMS), with specialized silanes can create microfluidic channels with selective affinity for certain molecules, like fluorous-tagged peptides. nih.gov

Electronic Industry Applications

Chlorine chemistry is central to producing the ultra-pure silicon required for manufacturing integrated circuits, solar cells, and other silicon-based products. americanchemistry.com In this context, this compound plays a critical, albeit often indirect, role.

The dominant industrial method for producing high-purity polycrystalline silicon (polysilicon) is the Siemens process. This process involves the chemical vapor deposition (CVD) of silicon from a stream of highly purified trichlorosilane (B8805176) (SiHCl₃) gas. rsc.orgrsc.org The quality of the final polysilicon, which is the foundational material for semiconductor wafers, is critically dependent on the purity of the trichlorosilane feed gas.

This compound, along with other methylchlorosilanes, is a significant carbon-containing impurity found in crude trichlorosilane. rsc.orgrsc.org The presence of carbon in polysilicon is highly undesirable as it can degrade the performance of semiconductor devices and solar cells. The primary challenge is that the boiling point of this compound (34.7°C) is extremely close to that of trichlorosilane (32.0°C). rsc.orgwikipedia.org This proximity makes separation by conventional distillation very difficult, as the compounds can form an azeotrope.

Consequently, a key step in producing electronic-grade silicon is the removal of these carbonaceous impurities. Research efforts are focused on developing methods to convert this compound into other chlorinated compounds that have higher boiling points, which would facilitate their separation from trichlorosilane by distillation. rsc.orgrsc.org

Table 2: Boiling Points of Trichlorosilane and Key Impurities

| Compound | Chemical Formula | Boiling Point (°C) | Significance | Citation |

| Trichlorosilane | SiHCl₃ | 32.0 | Main precursor gas for polysilicon production | rsc.org |

| This compound | (CH₃)₂SiHCl | 34.7 | Carbon-containing impurity, difficult to separate by distillation | rsc.orgwikipedia.org |

| Methyldichlorosilane | CH₃SiHCl₂ | 41.9 | Carbon-containing impurity, difficult to separate by distillation | rsc.org |

The purity of polysilicon directly impacts the efficiency and reliability of the semiconductor devices and photovoltaic (solar) cells built upon it. americanchemistry.comrsc.org Therefore, the management and removal of impurities like this compound during polysilicon production is a critical aspect of both semiconductor and photovoltaic manufacturing. rsc.org The stringent requirement for low carbon concentration in solar-grade silicon drives the need for advanced purification techniques that can effectively remove methylchlorosilanes. rsc.orgrsc.org

Beyond its role as an impurity in the bulk material production, the broader class of silanes sees extensive use in semiconductor fabrication. Silane treatments are applied to semiconductor surfaces to create stable interfaces, form protective and dielectric layers, and improve the adhesion of subsequent layers in the complex architecture of an integrated circuit. zmsilane.com While not always this compound specifically, the fundamental chemistry of silanization is a recurring theme in device manufacturing.

Derivatives of Chlorodimethylsilane: Synthesis and Characterization

Synthesis of Organosilicon Derivatives

The synthetic utility of chlorodimethylsilane is demonstrated through its application in creating silicon-containing heterocyclic compounds, sterically hindered silylamines, specialized surfactants, and complex polymer structures.

The introduction of a silicon atom into heterocyclic molecules like sydnones can be achieved through the reaction of their lithiated derivatives with this compound. The synthesis of 4-silicon-substituted sydnones proceeds by treating 4-lithium derivatives of 3-substituted sydnones with this compound. This reaction generally proceeds smoothly, affording the target silicon derivatives in high yields. For instance, the reaction involving 4-lithium derivatives of 3-methyl- and 3-phenylsydnone (B89390) with this compound produces the corresponding 4-(dimethylsilyl)sydnones. nih.gov

Bis(sydnonyl)-functionalized silicon derivatives can also be synthesized. These compounds, which feature two mesoionic sydnone (B8496669) moieties linked by a silicon atom, are formed by reacting the 4-lithium sydnone derivatives with dithis compound (B41323). nih.gov The yields for these reactions can vary depending on the substituents on the sydnone ring.

Table 1: Synthesis of Sydnonylsilane Derivatives nih.gov

| Starting Sydnone Derivative | Silylating Agent | Product | Yield (%) |

|---|---|---|---|

| 3-Methyl-4-lithiumsydnone | This compound | 4-(Dimethylsilyl)-3-methylsydnone | 70-91 |

| 3-Phenyl-4-lithiumsydnone | This compound | 4-(Dimethylsilyl)-3-phenylsydnone | 70-91 |

| 3-Methyl-4-lithiumsydnone | Dithis compound | Bis(3-methylsydnon-4-yl)dimethylsilane | 65-80 |

| 3-Phenyl-4-lithiumsydnone | Dithis compound | Bis(3-phenylsydnon-4-yl)dimethylsilane | 65-80 |

Sterically hindered silylamines are a class of compounds where the nitrogen atom is bonded to a silicon atom and bulky organic groups, which can enhance stability. Their synthesis can be achieved by reacting primary or secondary amines, or their corresponding lithium salts, with a chlorosilane. For example, compounds with the general formula R¹R²NSiMe₂R³ are produced through the reaction of amines with R³Me₂SiCl. researchgate.net Specifically, the use of tert-butyl(chloro)dimethylsilane with amines or their lithium salts yields distillable liquids with the formula t-BuMe₂SiNRR¹. researchgate.net While this specific precursor is not this compound, the general reaction principle of coupling a lithium amide with a chlorosilane is fundamental. The steric bulk provided by groups like tert-butyl on the silicon or bulky substituents on the amine nitrogen results in compounds with notable stability.

A series of novel surfactants featuring a bithienyl terminal group and a chlorodimethylsilyl anchoring group have been synthesized for applications in organic electronics. researchgate.netnih.gov These molecules are designed to form self-assembled monolayers on dielectric surfaces. The synthesis is achieved through a platinum-catalyzed hydrosilylation as a key step. researchgate.netnih.gov This reaction involves the addition of the Si-H bond of a hydrosilane, derived from this compound, across a carbon-carbon double bond in a bithienyl-terminated alkene. The resulting surfactants possess an alkyl linker of varying lengths (from C8 to C13) between the bithienyl head and the chlorodimethylsilyl tail, which is responsible for binding to dielectric surfaces like silicon dioxide. researchgate.netnih.gov

This compound serves as a key building block in the synthesis of monomers for novel poly(tetramethyl-1,4-silphenylenesiloxane) derivatives. These polymers incorporate oxyethylene substituents on the phenylene moiety of the polymer backbone. conicet.gov.ar The synthetic route involves preparing disilanol (B1248394) monomers, such as 1,4-bis(dimethylhydroxysilyl)-2,5-bis(2-methoxyethoxy)benzene. These monomers are synthesized via a Grignard reaction using this compound and the corresponding substituted dibromobenzene derivative, followed by hydrolysis. conicet.gov.ar The subsequent condensation polymerization of these disilanol monomers yields the final poly(tetramethyl-1,4-silphenylenesiloxane) derivatives. conicet.gov.ar The introduction and length of the oxyethylene side chains influence the polymer's thermal properties, such as its melting point. conicet.gov.ar

Reactivity and Stability of this compound Derivatives

The stability of derivatives formed from this compound, particularly towards hydrolysis, is a critical factor in their application and is heavily influenced by their molecular structure.

Silylamines, particularly those with bulky substituents, exhibit significant stability towards hydrolysis. Sterically hindered silylamines, such as those derived from tert-butyl(chloro)dimethylsilane, are reported to be distillable liquids that show high stability against hydrolysis. researchgate.net This enhanced stability is attributed to the steric hindrance around the silicon-nitrogen bond, which protects it from nucleophilic attack by water. In general, for silazane compounds, the presence of larger substituents strongly influences and improves hydrolytic stability.

Structural Elucidation of Derivatives

The definitive identification and characterization of derivatives synthesized from this compound rely on a combination of modern spectroscopic and analytical techniques. The structural elucidation process is crucial for confirming the successful formation of the desired product, understanding its purity, and determining its precise three-dimensional architecture. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, each providing unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural analysis of this compound derivatives in solution. By analyzing the spectra from various nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed picture of the molecular framework can be constructed.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For dimethylsilyl derivatives, the methyl protons on the silicon atom typically appear as a sharp singlet or a doublet, depending on whether a hydrogen atom is directly attached to the silicon (Si-H). For instance, in many derivatives, the (CH₃)₂Si group gives a characteristic signal in the upfield region of the spectrum, often between 0.0 and 0.6 ppm. chemicalbook.comchemicalbook.com The integration of these signals helps in quantifying the number of protons, while the splitting patterns (multiplicity) reveal information about neighboring protons. In the case of hydrolysis of chlorodimethylsilyl groups, changes in the ¹H NMR spectrum can be observed, confirming the chemical transformation. researchgate.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the derivative. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., alkyl, aromatic, carbonyl) and its electronic environment.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for the direct observation of the silicon atom in the silyl (B83357) derivatives. Although ²⁹Si has a low natural abundance, modern NMR techniques can readily acquire these spectra. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. unige.ch For example, the substitution of the chlorine atom in this compound with alkoxy, amino, or alkyl groups leads to predictable changes in the ²⁹Si chemical shift. This makes ²⁹Si NMR an excellent tool for confirming the successful derivatization at the silicon center. unige.chnih.gov Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to predict and verify ²⁹Si NMR chemical shifts, which is particularly useful for complex structures. unige.chshu.edu

The combination of these NMR techniques, often including two-dimensional experiments like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all signals and the complete elucidation of the molecule's connectivity. nih.gov

Table 1: Representative ¹H NMR Data for Dimethylsilyl Derivatives

| Compound/Derivative Type | Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) for Si-CH₃ Protons | Solvent | Reference |

|---|---|---|---|---|

| This compound | (CH₃)₂HSiCl | 0.49 | CDCl₃ | chemicalbook.com |

| Chloro(chloromethyl)dimethylsilane | (CH₃)₂ClSiCH₂Cl | 0.55 | CCl₄ | chemicalbook.com |

| 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole | (CH₃)₂ClSiCH₂-N(C₄H₄) | Data derived from synthesis confirmation | Not specified | researchgate.net |

| Polyether with dimethylsilyl linkage | -O-(CH₂)₄-O-Si(CH₃)₂- | Data derived from polymer characterization | Not specified | acs.org |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of this compound derivatives and to gain structural information through the analysis of their fragmentation patterns. nih.gov When coupled with Gas Chromatography (GC/MS), it becomes a powerful tool for separating and identifying components in a reaction mixture. researchgate.net

Upon ionization in the mass spectrometer, typically by Electron Impact (EI), the derivative molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For silyl derivatives, the molecular ion peak may sometimes be weak or absent. researchgate.netwpmucdn.com

The real wealth of structural information comes from the fragmentation of the molecular ion. Silyl derivatives exhibit characteristic fragmentation patterns. nih.gov A very common fragmentation pathway is the loss of a methyl group (CH₃•), leading to a prominent peak at [M-15]⁺. researchgate.net This [M-15]⁺ ion is often the base peak or one of the most intense peaks in the spectrum. Other fragmentations can involve the cleavage of bonds to the silicon atom, providing clues about the substituents attached. libretexts.orgresearchgate.net The analysis of these fragmentation patterns allows chemists to piece together the structure of the parent molecule. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule and its fragments, further increasing the confidence in the structural assignment.

Table 2: Common Mass Spectral Fragments for Dimethylsilyl Derivatives

| Fragment Ion | Description | Significance | Reference |

|---|---|---|---|

| [M]⁺ | Molecular Ion | Indicates the molecular weight of the derivative. Can be weak or absent. | wpmucdn.com |

| [M - 15]⁺ | Loss of a methyl radical (•CH₃) | A very common and often intense peak, characteristic of a trimethylsilyl (B98337) or dimethylsilyl group. | researchgate.net |

| [M - R]⁺ | Loss of a substituent group (R) from silicon | Helps to identify the groups attached to the silicon atom. | nih.govlibretexts.org |

| m/z 73 | [(CH₃)₃Si]⁺ | Characteristic fragment for trimethylsilyl groups, often seen in byproducts or related structures. | nih.gov |

X-ray Crystallography

While NMR and MS provide data on connectivity and molecular formula, X-ray crystallography offers an unambiguous and highly detailed three-dimensional model of the molecule in the solid state. nih.govnih.gov This technique is considered the gold standard for structural elucidation, providing precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com

The process requires a single, high-quality crystal of the this compound derivative. nih.gov When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms (except sometimes hydrogen) can be determined. nih.govmdpi.com

X-ray crystallography is indispensable for:

Absolute Structure Confirmation: It provides definitive proof of the molecular structure, resolving any ambiguities that may remain after NMR and MS analysis. nih.gov

Stereochemical Determination: It is the most reliable method for determining the relative and absolute stereochemistry of chiral centers.

Analysis of Intermolecular Interactions: The resulting crystal structure reveals how molecules are arranged in the solid state, providing insight into intermolecular forces like hydrogen bonding and van der Waals interactions. mdpi.com

For example, the X-ray structure of a complex like (η⁵-C₆H₇)Fe(CO)₂CF₃, synthesized from a related starting material, reveals the precise geometry, including the non-planar nature of the cyclohexadienyl ring and the exact bond lengths, such as the Fe-CF₃ bond. mdpi.com Such detailed structural information is vital for understanding the reactivity and properties of the synthesized derivatives.

Advanced Analytical and Spectroscopic Characterization in Chlorodimethylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For chlorodimethylsilane, ¹H and ¹³C NMR are fundamental for structural verification and are also applied to investigate the mechanisms of reactions in which it participates.

The proton (¹H) NMR spectrum of this compound provides definitive evidence of its molecular structure. The spectrum is characterized by two distinct signals corresponding to the two types of protons in the molecule: those on the silicon atom and those in the methyl groups.

The proton directly bonded to the silicon atom (Si-H) is highly diagnostic. Due to the influence of the adjacent silicon and chlorine atoms, this proton resonates significantly downfield. It typically appears as a multiplet (specifically, a septet due to coupling with the six equivalent protons of the two methyl groups). A ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows this Si-H proton signal at approximately 4.88 ppm. chemicalbook.com

The six protons of the two equivalent methyl groups (-CH₃) are shielded and thus appear upfield. They give rise to a single, strong signal which is split into a doublet by the single Si-H proton. In a CDCl₃ solvent, this signal for the methyl protons is observed at approximately 0.51 ppm. chemicalbook.com

The Carbon-13 (¹³C) NMR spectrum is simpler, as expected for the molecule's symmetry. It displays a single resonance corresponding to the two magnetically equivalent methyl carbon atoms. chemicalbook.com The chemical shift for these carbons is typically found in the upfield region of the spectrum, consistent with alkyl groups bonded to a silicon atom.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.88 | Septet | Si-H |

| ¹H | ~0.51 | Doublet | Si-(CH ₃)₂ |

| ¹³C | Not specified in results | Singlet | Si-C H₃ |

NMR spectroscopy is a vital tool for elucidating the mechanisms of reactions involving this compound, such as hydrosilylation, chlorination, and transsilylation. By monitoring the changes in the NMR spectrum over time, researchers can identify reactants, intermediates, and products, thereby mapping the reaction pathway.

For instance, in the chlorination of this compound to produce dithis compound (B41323), ¹H and ¹³C NMR are used to analyze the final product mixture. The disappearance of the characteristic Si-H proton signal of this compound and the appearance of new signals corresponding to the products allow for the confirmation of the reaction's outcome and can provide quantitative data on conversion and selectivity.

Similarly, in transsilylation reactions, where the dimethylsilyl group (-SiH(CH₃)₂) is transferred from one molecule to another, NMR is used to follow the exchange. Multinuclear NMR techniques can be employed to characterize the structure of the newly formed silylated compounds, providing crucial evidence for the proposed reaction mechanism. The ability to observe all species in the reaction flask simultaneously and non-invasively makes in-situ NMR monitoring a particularly powerful approach for kinetic and mechanistic investigations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule, and it is exceptionally useful for identifying the presence of specific functional groups. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent and diagnostic feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the silicon-hydrogen (Si-H) bond. This strong band appears in a distinct region of the spectrum, typically between 2140 cm⁻¹ and 2200 cm⁻¹. Its presence is unambiguous proof of the Si-H functional group.

Other key absorption bands are associated with the dimethylsilyl moiety. The carbon-hydrogen (C-H) bonds of the methyl groups give rise to stretching vibrations, which are typically observed in the 2950-3000 cm⁻¹ region. The symmetrical deformation (or "umbrella" mode) of the methyl groups attached to silicon results in a sharp, characteristic band at approximately 1260 cm⁻¹. Furthermore, bands corresponding to Si-C stretching and CH₃ rocking vibrations are found in the 800-850 cm⁻¹ region of the spectrum. The presence and positions of these bands collectively provide a unique "fingerprint" for this compound.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~2970 | Medium-Strong | Asymmetric C-H Stretch | -CH₃ |

| ~2900 | Medium | Symmetric C-H Stretch | -CH₃ |

| ~2165 | Strong | Si-H Stretch | >Si-H |

| ~1260 | Strong, Sharp | Symmetric CH₃ Deformation | Si-CH₃ |

| ~840 | Strong | Si-C Stretch / CH₃ Rock | >Si(CH₃)₂ |

| ~810 | Strong | Si-C Stretch / CH₃ Rock | >Si(CH₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

The electron ionization (EI) mass spectrum of this compound allows for the unambiguous determination of its molecular mass. The molecular formula, (CH₃)₂SiHCl, corresponds to a monoisotopic mass of approximately 94.00 Da. In the mass spectrum, the molecular ion peak (M⁺) is observed at m/z 94. chemicalbook.com Due to the natural abundance of the chlorine-37 isotope (~24.2%), a smaller peak (the M+2 peak) is also observed at m/z 96, with an intensity of about one-third of the m/z 94 peak, which is characteristic for a monochlorinated compound.

The fragmentation pattern provides further structural confirmation. The molecular ions are unstable and break apart into smaller, charged fragments. A common fragmentation pathway for this compound is the loss of a methyl group (•CH₃, 15 Da), which results in the formation of the [M-15]⁺ ion at m/z 79. Another significant fragmentation involves the loss of a hydrogen atom (•H, 1 Da), leading to the [M-1]⁺ ion at m/z 93. This [M-1]⁺ fragment is often the most abundant ion, or base peak, in the spectrum. Other observed fragments correspond to further losses or different cleavage pathways of the molecule.

Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

| 94 | [(CH₃)₂SiHCl]⁺ | Molecular Ion (M⁺) |

| 93 | [(CH₃)₂SiCl]⁺ | [M-H]⁺ |

| 79 | [CH₃SiHCl]⁺ | [M-CH₃]⁺ (Base Peak) |

| 63 | [SiHCl]⁺ | [M-2CH₃]⁺ |

| 59 | [(CH₃)₂H]⁺ | [M-Cl]⁺ |

Other Spectroscopic Techniques in Research

In the comprehensive analysis of this compound, researchers often employ a suite of spectroscopic techniques to elucidate its electronic structure and reactivity. Beyond the more common methods, other specialized spectroscopic approaches provide unique insights. This section delves into the application of Ultraviolet-Visible (UV-Vis) spectroscopy in the analytical chemistry of this compound.

UV-Vis Spectroscopy in Analytical Chemistry

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical tool for studying electronic transitions within a molecule. For saturated organosilicon compounds like this compound, which lack traditional chromophores (e.g., conjugated π systems), the primary electronic absorptions occur at high energies, specifically in the vacuum ultraviolet (VUV) region, typically below 200 nm. The analysis in this region provides critical data on the electronic structure related to σ-bonds and non-bonding electrons.

Detailed research into the electronic spectra of chloro-substituted silanes was notably carried out by Roberge, Sandorfy, and Strausz in 1979. Their work in the gas phase provided foundational data on the high-energy electronic transitions in these molecules. For this compound, the absorption spectrum is characterized by broad, unstructured bands in the far ultraviolet region. These bands are assigned to transitions involving the promotion of an electron from a non-bonding (n) orbital on the chlorine atom or from a silicon-carbon (σSi-C) bonding orbital to an anti-bonding sigma orbital (σ*).

The primary absorption for this compound is observed as a strong, broad band with a maximum intensity around 180 nm. This absorption is attributed to the n(Cl) → σ*(Si-C) transition. A weaker shoulder is also noted at approximately 205 nm, which is interpreted as a transition to a Rydberg state. Rydberg transitions involve the excitation of an electron to a large, diffuse orbital that is sensitive to the surrounding molecular environment. The interpretation of these spectra is complex and is often discussed in conjunction with photoelectron spectroscopy to provide a more complete picture of the molecule's electronic energy levels.

The data from these VUV spectroscopic studies are crucial for understanding the photochemistry of this compound, as absorption of UV radiation in this region can lead to the dissociation of chemical bonds, initiating various chemical reactions.

Below is a summary of the key absorption bands for this compound as identified in gas-phase VUV spectroscopy.

Interactive Data Table: UV Spectroscopic Data for this compound

| Wavelength (λmax) | Transition Assignment | Spectral Feature |

| ~180 nm | n(Cl) → σ*(Si-C) | Strong, broad absorption band |

| ~205 nm | Rydberg Transition | Weak shoulder |

This table summarizes the electronic transitions for gas-phase this compound in the vacuum ultraviolet region.

Computational Chemistry and Theoretical Studies of Chlorodimethylsilane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties by solving the Schrödinger equation. These methods are crucial for understanding the intrinsic characteristics of molecules without the need for empirical data.

Quantum chemistry is frequently used to calculate the energetic properties of molecules, such as their enthalpy, free energy, and heat of formation. nih.gov These thermochemical data are vital for assessing the thermodynamic stability of a compound and predicting the energy changes that occur during chemical reactions. High-level theoretical methods like the Gaussian-3 (G3) theory and its variants are employed to achieve reliable estimates for these properties, which are particularly valuable when experimental data are unavailable. researchgate.net For chlorodimethylsilane, quantum-chemical databases provide calculated thermochemical values that are essential for developing force fields and understanding its behavior.

| Property | Symbol | Value | Units |

|---|---|---|---|

| Enthalpy of Formation (298.15 K) | ΔHform | -213.2 | kJ/mol |

| Standard Entropy | S0 | 331.05 | J/mol·K |

| Heat Capacity (Constant Volume) | CV | 90.2 | J/mol·K |

A primary application of computational chemistry is the determination of a molecule's equilibrium geometry through a process called geometry optimization. tau.ac.ilyoutube.com This procedure systematically adjusts the atomic coordinates to find the arrangement with the lowest potential energy, corresponding to the most stable molecular structure. tau.ac.ilmdpi.com

Once a stable structure is found, vibrational frequency calculations are performed. These calculations serve two main purposes:

Verification of Minima: A true energy minimum will have all positive (real) vibrational frequencies. The presence of an imaginary frequency indicates that the structure is not a minimum but a transition state. nsf.gov

Zero-Point Energy (ZPE) Correction: The ZPE, which arises from the vibrational motion of atoms at 0 K, is calculated from these frequencies. Adding the ZPE correction to the electronic energy provides a more accurate total energy for the molecule. nsf.gov

For this compound, these calculations provide the precise bond lengths and angles of its most stable three-dimensional shape, which is foundational for calculating other properties and modeling its reactivity. mdpi.comnsf.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it suitable for studying a broad range of chemical systems. uchicago.edu DFT calculates the electronic energy of a molecule based on its electron density rather than the more complex wavefunction, enabling the study of larger molecules and reaction pathways.

DFT is a powerful tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The calculation of NMR parameters is particularly important for structural elucidation. For silicon-containing compounds, predicting the 29Si NMR chemical shift is of significant interest.

Various DFT functionals, such as B3LYP and B97-D3, are used in combination with appropriate basis sets to compute 29Si chemical shifts. nih.govnih.gov Studies on related organosilicon compounds have shown that DFT methods can reproduce experimental shifts with reasonable accuracy, typically with an average error of a few parts per million (ppm). nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can influence the accuracy of the prediction. rsc.org While a specific benchmark study for this compound is not detailed, the established methodologies for similar silane (B1218182) derivatives are directly applicable for predicting its NMR spectrum and aiding in its characterization. rsc.orgunige.ch

Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of activation energies (energy barriers), which are critical for understanding reaction kinetics and selectivity.

Free radical reactions often involve complex mechanisms with multiple competing steps. youtube.comyoutube.com Computational chemistry provides a means to investigate these pathways in detail. A radical chain mechanism typically involves three distinct phases: initiation, where radicals are first formed; propagation, where the radical is consumed and regenerated in a cycle; and termination, where radicals combine and are removed. youtube.com

Theoretical studies have been conducted on the chlorination of this compound, a process that proceeds via a free radical mechanism. Using DFT, researchers can model the key steps of the reaction, such as the interaction between a chlorine radical (Cl•) and a this compound molecule. Two primary competing pathways in the propagation stage can be investigated:

Substitution Reaction: The chlorine radical directly attacks the silicon atom.

Hydrogen Abstraction: The chlorine radical abstracts the hydrogen atom from the silicon, generating a dimethylsilyl radical ((CH₃)₂SiCl•) and hydrogen chloride (HCl).

By calculating the energy profiles for these pathways, it is possible to determine the energy barriers associated with each. Such calculations have shown that the hydrogen abstraction step is highly favorable. youtube.com This type of detailed mechanistic investigation is crucial for controlling reaction outcomes and designing more efficient chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Chlorodimethylsilane via catalytic chlorination?

- Methodological Answer : The chlorination of (CH₃)₂SiHCl using metal chlorides (e.g., WCl₆ or MoCl₅) requires precise control of reaction parameters. Optimal conditions include a temperature of 60°C, a reaction time of 60 minutes, and a molar ratio of 0.7 between the catalyst and substrate. These parameters maximize conversion rates, with WCl₆ achieving a 22.7-fold increase in reactivity compared to SiHCl₃ under identical conditions. Characterization via nuclear magnetic resonance (NMR) and gas chromatography (GC) confirms product formation .

Q. How can researchers characterize this compound and confirm its purity for experimental use?

- Methodological Answer : Purity verification involves:

- Spectroscopic Analysis : ¹H and ¹³C NMR to identify characteristic peaks (e.g., Si-CH₃ protons at δ ~0.5 ppm).

- Chromatographic Methods : GC-MS to detect impurities or byproducts.

- Elemental Analysis : Quantifying chlorine content to validate stoichiometry.

- Physical Properties : Boiling point (≈ 70°C) and density (≈ 0.85 g/cm³) cross-referenced with literature values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-impermeable gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water contact to prevent HCl release.

- Storage : In airtight containers under nitrogen, away from moisture and ignition sources .

Advanced Research Questions

Q. How do reaction mechanisms differ between WCl₆ and MoCl₅ in the chlorination of (CH₃)₂SiHCl?